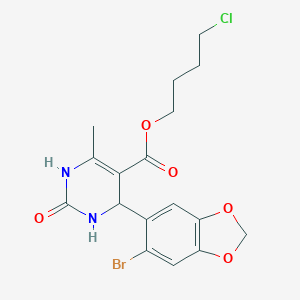![molecular formula C26H34O4 B412965 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone](/img/structure/B412965.png)
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone is a complex organic compound with the molecular formula C26H34O4. This compound is characterized by its unique structure, which includes an acetylphenoxy group attached to a decyl chain, further connected to a phenyl ethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of the acetylphenoxy intermediateThe reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) under controlled temperatures and pressures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The decyl chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. The phenyl ethanone moiety can participate in various chemical reactions within the biological system, contributing to its overall effect .
Comparaison Avec Des Composés Similaires
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a methoxy group instead of an acetyl group, leading to different chemical and biological properties.
1-[4-(2-p-Tolylvinyl)phenyl]ethanone: This compound features a tolylvinyl group, which alters its reactivity and applications.
1-Acetyl-4-phenoxybenzene: This simpler compound lacks the decyl chain, making it less hydrophobic and altering its interaction with biological targets.
The unique structure of this compound, particularly the presence of the decyl chain, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propriétés
Formule moléculaire |
C26H34O4 |
|---|---|
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
1-[4-[10-(4-acetylphenoxy)decoxy]phenyl]ethanone |
InChI |
InChI=1S/C26H34O4/c1-21(27)23-11-15-25(16-12-23)29-19-9-7-5-3-4-6-8-10-20-30-26-17-13-24(14-18-26)22(2)28/h11-18H,3-10,19-20H2,1-2H3 |
Clé InChI |
JGGVSXLZRLFKAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412886.png)


![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-4-methylbenzamide](/img/structure/B412889.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B412892.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B412894.png)



![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
